molecular formula C16H12O2 B1580728 4-Methyl-3-phenylcoumarin CAS No. 23028-23-1

4-Methyl-3-phenylcoumarin

Cat. No. B1580728
CAS RN: 23028-23-1
M. Wt: 236.26 g/mol
InChI Key: LQPDCTIPWIJXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-phenylcoumarin is a chemical compound with the empirical formula C16H12O2 . It has a molecular weight of 236.27 . The compound is used in various fields of research .


Physical And Chemical Properties Analysis

4-Methyl-3-phenylcoumarin has a melting point of 156-158 °C (lit.) . Its density, boiling point, and other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Anti-proliferative Effects and Mechanisms A study focused on a novel copper(II) complex, [Cu(4-Mecdoa)(phen)(2)], derived from 4-Methyl-3-phenylcoumarin, demonstrated significant anti-proliferative effects on human malignant cancer cells. This compound was found to be more potent than cisplatin, a commonly used chemotherapy drug, and exhibited its effects through mechanisms that involve altering cell cycle progression and inducing apoptotic and/or necrotic cell death (Thati et al., 2007).

Uncoupling Activity in Biological Systems Research on 4-Phenylcoumarins derived from natural sources and their semi-synthetic derivatives revealed uncoupling activity in spinach chloroplasts, affecting ATP synthesis and proton uptake. These findings suggest potential applications in studying mitochondrial function and energy metabolism (Calera et al., 1996).

Synthetic Applications The synthesis of 4-arylcoumarins through Cu-catalyzed hydroarylation with arylboronic acids demonstrates the utility of 4-Methyl-3-phenylcoumarin in organic synthesis, leading to the production of biologically active compounds and potential drug candidates (Yamamoto & Kirai, 2008).

Medicinal Chemistry and Drug Design A comprehensive review on 3-Phenylcoumarins, including 4-Methyl-3-phenylcoumarin, highlighted their importance in medicinal chemistry. These compounds have been utilized in the design of new drug candidates due to their diverse pharmacological properties, offering insights into natural origin, synthetic procedures, and applications (Matos, Uriarte, & Santana, 2021).

Antioxidant Properties Studies on 4-methylcoumarins have shown significant antioxidant properties, suggesting their potential as therapeutic agents in conditions characterized by oxidative stress. These findings provide a basis for further investigation into their roles in preventing or treating diseases associated with free radical damage (Morabito et al., 2010).

properties

IUPAC Name

4-methyl-3-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-11-13-9-5-6-10-14(13)18-16(17)15(11)12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPDCTIPWIJXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC=CC=C12)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333003
Record name 4-Methyl-3-phenylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-phenylcoumarin

CAS RN

23028-23-1
Record name 4-Methyl-3-phenylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-3-phenylcoumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-3-phenylcoumarin
Reactant of Route 2
Reactant of Route 2
4-Methyl-3-phenylcoumarin
Reactant of Route 3
4-Methyl-3-phenylcoumarin
Reactant of Route 4
Reactant of Route 4
4-Methyl-3-phenylcoumarin
Reactant of Route 5
4-Methyl-3-phenylcoumarin
Reactant of Route 6
4-Methyl-3-phenylcoumarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.